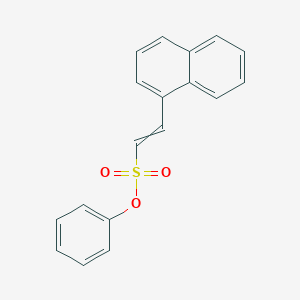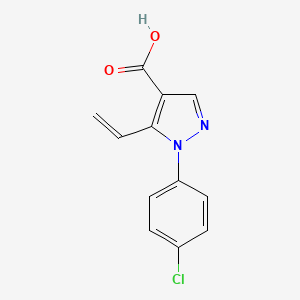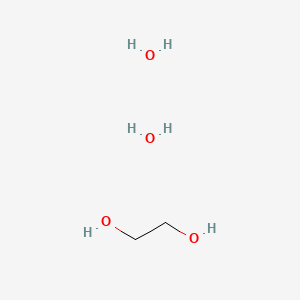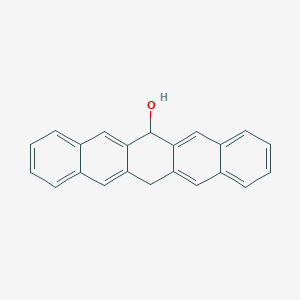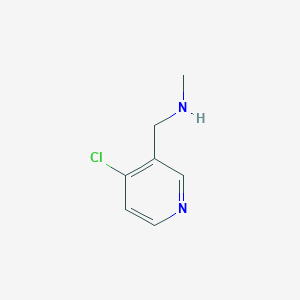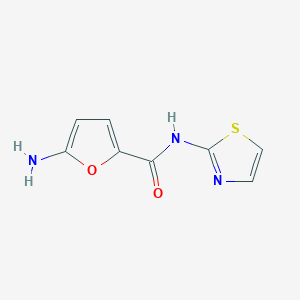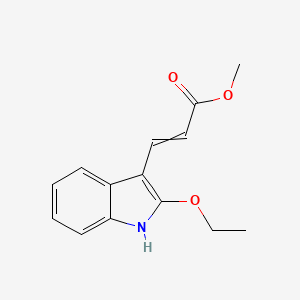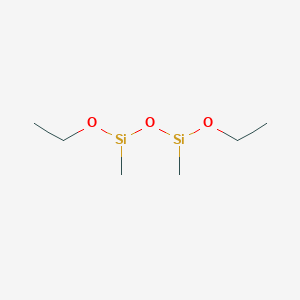
CID 21972386
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethoxy-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a member of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,3-dimethyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the ethoxy groups. The reaction typically involves the use of catalysts and controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,3-diethoxy-1,3-dimethyldisiloxane often involves large-scale hydrolysis and condensation reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing products.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions are typically tailored to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, which have diverse applications in materials science, pharmaceuticals, and industrial processes .
Aplicaciones Científicas De Investigación
1,3-Diethoxy-1,3-dimethyldisiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its applications in medical devices and therapeutic agents.
Industry: It is utilized in the production of silicone resins, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 1,3-diethoxy-1,3-dimethyldisiloxane involves its interaction with molecular targets through its silicon-oxygen-silicon linkages. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include hydrolysis, condensation, and polymerization reactions, which are crucial for its applications in materials science and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- Octamethylcyclotetrasiloxane
Uniqueness
1,3-Diethoxy-1,3-dimethyldisiloxane is unique due to its specific combination of ethoxy and methyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties .
Propiedades
Fórmula molecular |
C6H16O3Si2 |
|---|---|
Peso molecular |
192.36 g/mol |
InChI |
InChI=1S/C6H16O3Si2/c1-5-7-10(3)9-11(4)8-6-2/h5-6H2,1-4H3 |
Clave InChI |
IMLQVMFZKYPMSB-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)O[Si](C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
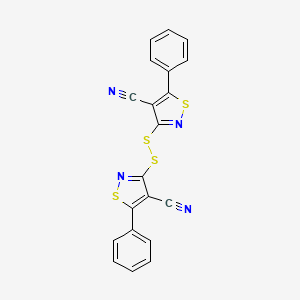
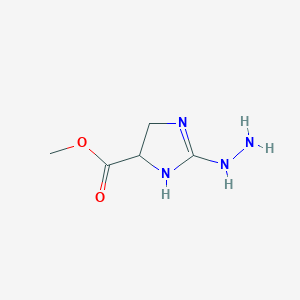
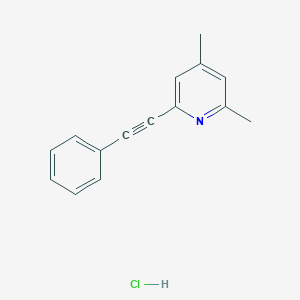
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
